molecular formula C8H3BrFNO B6328757 3-Bromo-4-fluorobenzoyl cyanide CAS No. 80277-46-9

3-Bromo-4-fluorobenzoyl cyanide

Cat. No.: B6328757
CAS No.: 80277-46-9
M. Wt: 228.02 g/mol
InChI Key: JIMNSAPFJITDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluorobenzoyl cyanide is a halogenated aromatic compound featuring a benzoyl cyanide backbone substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position. The benzoyl cyanide group (C≡N attached to a carbonyl) suggests high reactivity, particularly in nucleophilic substitution or coupling reactions. Market analyses indicate growing production of related compounds, driven by demand in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-bromo-4-fluorobenzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNSAPFJITDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272357
Record name 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-46-9
Record name 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80277-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluorobenzoyl cyanide typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with cyanide sources. One common method is the reaction of 3-bromo-4-fluorobenzaldehyde with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyanide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorobenzoyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction: The compound can be reduced to 3-bromo-4-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the cyanide group to carboxylic acids or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Amides, Esters, Thioesters: From nucleophilic substitution reactions.

    3-Bromo-4-fluorobenzylamine: From reduction reactions.

    Carboxylic Acids: From oxidation reactions.

Scientific Research Applications

3-Bromo-4-fluorobenzoyl cyanide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzoyl cyanide involves its interaction with nucleophiles and electrophiles The cyanide group is highly reactive and can form covalent bonds with various functional groupsThe molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-4-fluorobenzoyl cyanide with key analogs:

Compound Name Molecular Formula Molecular Weight Functional Group Substituents Key Applications
This compound C₈H₃BrFNO ~236.02* Benzoyl cyanide (COCN) Br (3), F (4) Intermediate in organic synthesis
3-Bromo-4-fluorobenzoyl chloride C₇H₃BrClFO 237.45 Acyl chloride (COCl) Br (3), F (4) Pharmaceutical intermediates
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 Acyl chloride (COCl) Br (4) Polymer and dye synthesis
3-Bromo-4-fluorophenylacetic acid C₈H₆BrFO₂ 233.03 Carboxylic acid (COOH) Br (3), F (4) Drug development
3-Fluoro-4-bromobenzyl bromide C₇H₅Br₂F 275.93 Benzyl bromide (CH₂Br) Br (4), F (3) Alkylation reactions

*Estimated based on benzoyl cyanide analogs.

Key Observations :

  • Reactivity : The acyl chloride (COCl) in 3-bromo-4-fluorobenzoyl chloride is more electrophilic than the cyanide (COCN), favoring nucleophilic acyl substitutions. Cyanides may participate in nitrile-based reactions (e.g., hydrolysis to amides) .
  • Substituent Effects : The meta-bromo and para-fluoro arrangement in these compounds enhances steric and electronic effects, influencing solubility and interaction with biological targets .

Physical and Chemical Properties

Limited data exists for the cyanide derivative, but analogs provide benchmarks:

  • 3-Bromo-4-fluorobenzoyl chloride : Boiling point and solubility data are proprietary, but its production involves halogenation and Friedel-Crafts acylation .
  • 3-Bromo-4-fluorophenylacetic acid : LogP = 2.39 (moderate lipophilicity), soluble in polar solvents, and low blood-brain barrier permeability .
  • Sodium cyanide analogs : High water solubility and acute toxicity (Table 4-7, ), suggesting the cyanide group in the target compound may pose similar hazards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.